2',4'-dihydro-1'H-spiro[cyclobutane-1,3'-isoquinoline]hydrochloride
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Overview
Description
2’,4’-dihydro-1’H-spiro[cyclobutane-1,3’-isoquinoline] hydrochloride is a chemical compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound has a spiro connection between a cyclobutane ring and an isoquinoline ring, making it an interesting subject for chemical and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,4’-dihydro-1’H-spiro[cyclobutane-1,3’-isoquinoline] hydrochloride typically involves a multi-step process. One common method includes the cyclization of a suitable precursor under acidic conditions to form the spiro compound. The reaction conditions often involve the use of strong acids like hydrochloric acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2’,4’-dihydro-1’H-spiro[cyclobutane-1,3’-isoquinoline] hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the isoquinoline ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
2’,4’-dihydro-1’H-spiro[cyclobutane-1,3’-isoquinoline] hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex spiro compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2’,4’-dihydro-1’H-spiro[cyclobutane-1,3’-isoquinoline] hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are often the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline] hydrochloride
- 2’,3’-dihydro-1’H-spiro[cyclobutane-1,4’-isoquinoline] hydrochloride
Uniqueness
2’,4’-dihydro-1’H-spiro[cyclobutane-1,3’-isoquinoline] hydrochloride is unique due to its specific spiro connection between the cyclobutane and isoquinoline rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
CAS No. |
2792185-29-4 |
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Molecular Formula |
C12H16ClN |
Molecular Weight |
209.71 g/mol |
IUPAC Name |
spiro[2,4-dihydro-1H-isoquinoline-3,1'-cyclobutane];hydrochloride |
InChI |
InChI=1S/C12H15N.ClH/c1-2-5-11-9-13-12(6-3-7-12)8-10(11)4-1;/h1-2,4-5,13H,3,6-9H2;1H |
InChI Key |
MFIJFQNXRPOZOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)CC3=CC=CC=C3CN2.Cl |
Origin of Product |
United States |
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